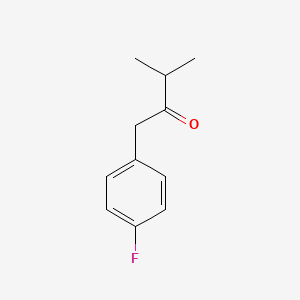

1-(4-Fluorophenyl)-3-methylbutan-2-one

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHJGAJIOXBGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124258-25-9 | |

| Record name | 1-(4-fluorophenyl)-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 4 Fluorophenyl 3 Methylbutan 2 One

Chemical Transformations Involving the Ketone Functional Group

The carbonyl group in 1-(4-fluorophenyl)-3-methylbutan-2-one is a primary site of reactivity, susceptible to a variety of chemical transformations. These reactions are often facilitated by either acidic or basic conditions, or through the use of reducing agents.

Acid-Catalyzed Reactions

Under acidic conditions, the carbonyl oxygen of 1-(4-fluorophenyl)-3-methylbutan-2-one can be protonated, which enhances the electrophilicity of the carbonyl carbon. pearson.comlibretexts.org This activation facilitates reactions such as enolization, where a proton is removed from the α-carbon (the carbon atom adjacent to the carbonyl group). The formation of the enol tautomer is a key step in several acid-catalyzed reactions, including α-halogenation. libretexts.orgwikipedia.org In this process, the nucleophilic enol attacks a halogen molecule (e.g., Br₂), leading to the substitution of an α-hydrogen with a halogen atom. libretexts.org The rate-determining step in acid-catalyzed enolization is typically the removal of the α-proton by a weak base, such as water. libretexts.org

Another important acid-catalyzed reaction is the aldol (B89426) condensation. elsevierpure.com The enol of 1-(4-fluorophenyl)-3-methylbutan-2-one can act as a nucleophile, attacking the protonated carbonyl of another molecule to form a β-hydroxy ketone. Subsequent dehydration, which is also acid-catalyzed, leads to the formation of an α,β-unsaturated ketone. elsevierpure.com

Base-Mediated Reactions

In the presence of a base, the α-protons of 1-(4-fluorophenyl)-3-methylbutan-2-one become acidic and can be abstracted to form an enolate ion. masterorganicchemistry.com The stability and reactivity of the enolate are central to a range of base-mediated transformations. The formation of the enolate is a reversible process, and its equilibrium position is influenced by the strength of the base and the reaction conditions. masterorganicchemistry.com

A key base-mediated reaction is α-alkylation. The nucleophilic enolate can react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the α-position. elsevierpure.comnih.gov The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although for 1-(4-fluorophenyl)-3-methylbutan-2-one, deprotonation primarily occurs at the methylene (B1212753) (CH₂) position due to the steric hindrance of the isobutyl group.

Base-catalyzed aldol condensations also proceed through an enolate intermediate. The enolate of one molecule attacks the carbonyl carbon of another, leading to a β-hydroxy ketone. digitellinc.com Similar to the acid-catalyzed pathway, this can be followed by dehydration to yield an α,β-unsaturated ketone.

Reduction Reactions

The carbonyl group of 1-(4-fluorophenyl)-3-methylbutan-2-one can be reduced to a secondary alcohol, 1-(4-fluorophenyl)-3-methylbutan-2-ol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. wikipedia.orgchadsprep.com

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent that is selective for aldehydes and ketones. chadsprep.com The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. organicchemistrytutor.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ readily reduces ketones to alcohols. wikipedia.org Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The workup typically involves the careful addition of water and acid to protonate the resulting alkoxide. organicchemistrytutor.com

The reduction of the prochiral ketone 1-(4-fluorophenyl)-3-methylbutan-2-one results in the formation of a new stereocenter, leading to a racemic mixture of (R)- and (S)-1-(4-fluorophenyl)-3-methylbutan-2-ol unless a chiral reducing agent or catalyst is employed. wikipedia.orgorganicchemistrytutor.com The stereochemical outcome of such reductions can be influenced by the steric bulk of the substituents adjacent to the carbonyl group.

Influence of the 4-Fluorophenyl Substituent on Reaction Selectivity and Rate

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the rates and equilibria of reactions of aromatic compounds. The substituent constant (σ) for a para-fluoro group is +0.06, indicating a slight electron-withdrawing character. This value can be used to predict the relative rates of reactions involving the carbonyl group. For instance, in reactions where a negative charge develops in the transition state, such as nucleophilic addition, a positive ρ (reaction constant) value would be expected, and the presence of the 4-fluoro group would lead to a modest rate enhancement compared to an unsubstituted phenyl group.

Investigation of Reaction Intermediates and Transition States

The mechanisms of the reactions of 1-(4-fluorophenyl)-3-methylbutan-2-one involve various transient species.

Enols and Enolates: As discussed, enols are key intermediates in acid-catalyzed reactions, while enolates are crucial in base-mediated pathways. libretexts.org The geometry of the enolate (E or Z) can influence the stereochemical outcome of subsequent reactions, although for this specific molecule, only one enolizable position on the methylene group is likely to be involved in most reactions.

Tetrahedral Intermediates: In nucleophilic addition reactions, such as reduction with hydrides or the aldol reaction, a tetrahedral intermediate is formed as the nucleophile attacks the carbonyl carbon and the C=O π-bond breaks. organicchemistrytutor.com

Transition States: The energy and structure of the transition state determine the rate of a reaction. For example, in the hydride reduction of a ketone, the transition state involves the partial formation of the new C-H bond and the partial breaking of the Al-H or B-H bond of the reducing agent. libretexts.org Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model these transition states and gain insight into reaction barriers and stereoselectivity. For instance, the Zimmerman-Traxler model for the aldol reaction proposes a chair-like six-membered transition state to explain the observed stereochemistry. libretexts.org

Kinetic and Thermodynamic Aspects of Chemical Reactivity

The reactivity of 1-(4-fluorophenyl)-3-methylbutan-2-one is governed by both kinetic and thermodynamic factors.

Kinetics: The rate of a reaction is determined by the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. The electron-withdrawing nature of the 4-fluorophenyl group is expected to lower the activation energy for nucleophilic attack on the carbonyl carbon, thereby increasing the reaction rate compared to an unsubstituted analogue. Kinetic studies of related systems, such as the reduction of substituted acetophenones, can provide quantitative data. The temperature dependence of the reaction rate can be analyzed using the Arrhenius or Eyring equations to determine activation parameters like the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. libretexts.orgwikipedia.org

Thermodynamics: The position of equilibrium in a reversible reaction is determined by the change in Gibbs free energy (ΔG) between reactants and products. A key thermodynamic consideration for ketones is the keto-enol tautomerism. For most simple ketones, the keto form is significantly more stable than the enol form. masterorganicchemistry.com The equilibrium constant (K_enol = [enol]/[keto]) for acetophenone (B1666503) in aqueous solution is approximately 10⁻⁷. While data for 1-(4-fluorophenyl)-3-methylbutan-2-one is not available, the electronic effect of the 4-fluoro substituent is not expected to dramatically shift this equilibrium.

Below are tables summarizing representative kinetic and thermodynamic data for analogous compounds, which can provide an estimate for the behavior of 1-(4-fluorophenyl)-3-methylbutan-2-one.

Table 1: Estimated Kinetic Data for the Reduction of Substituted Acetophenones

| Substituent (X) in X-C₆H₄COCH₃ | Relative Rate of NaBH₄ Reduction (k_rel) | Hammett σ_p |

| 4-OCH₃ | 0.45 | -0.27 |

| 4-CH₃ | 0.76 | -0.17 |

| H | 1.00 | 0.00 |

| 4-F | ~1.15 | +0.06 |

| 4-Cl | 1.38 | +0.23 |

| 4-NO₂ | 7.94 | +0.78 |

Data is illustrative and based on general trends observed in Hammett plots for nucleophilic additions to aromatic ketones.

Table 2: Estimated Thermodynamic Data for Keto-Enol Tautomerism of Substituted Acetophenones in Aqueous Solution

| Substituent (X) in X-C₆H₄COCH₃ | pK_enol | ΔG_enol (kcal/mol) |

| 4-OCH₃ | 7.2 | 9.8 |

| 4-CH₃ | 7.0 | 9.5 |

| H | 6.9 | 9.4 |

| 4-F | ~6.8 | ~9.3 |

| 4-Cl | 6.7 | 9.1 |

| 4-NO₂ | 6.0 | 8.2 |

Data is estimated based on known pK_enol values for related compounds and the electronic effect of the substituents.

Heterocyclic Annulation and Cyclization Reactions Utilizing the Carbonyl Moiety

The carbonyl group of 1-(4-fluorophenyl)-3-methylbutan-2-one is a key functional group that enables its participation in a variety of heterocyclic annulation and cyclization reactions. The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center. This electrophilicity is central to the formation of new carbon-heteroatom bonds, which is the foundation of synthesizing heterocyclic systems. In these reactions, the ketone acts as a scaffold, providing at least one carbon atom to the newly formed ring. The reaction mechanisms typically involve an initial nucleophilic attack on the carbonyl carbon, followed by a series of condensation and cyclization steps to yield the final heterocyclic product.

Several classical and modern synthetic methodologies can be employed to construct a wide array of heterocycles using ketones as starting materials. While specific studies on 1-(4-fluorophenyl)-3-methylbutan-2-one in these contexts are not extensively documented, its reactivity can be inferred from the well-established transformations of other aryl alkyl ketones.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgthieme-connect.com The carbonyl group of the ketone is crucial for the initial step of the reaction.

The mechanism commences with a Knoevenagel condensation between 1-(4-fluorophenyl)-3-methylbutan-2-one and the α-cyanoester, catalyzed by a base. wikipedia.org This step involves the deprotonation of the α-cyanoester to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The subsequent intermediate undergoes dehydration to form a stable α,β-unsaturated nitrile. Following this, elemental sulfur adds to the intermediate, and a series of cyclization and tautomerization steps lead to the final 2-aminothiophene product. wikipedia.org The use of microwave irradiation has been shown to improve reaction times and yields for the Gewald synthesis. wikipedia.org

| Reactants | Catalyst/Reagents | Product Type |

| Ketone (e.g., 1-(4-Fluorophenyl)-3-methylbutan-2-one) | α-Cyanoester, Elemental Sulfur, Base (e.g., Morpholine) | Polysubstituted 2-Aminothiophene |

Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a four-component reaction used to produce dihydropyridine (B1217469) derivatives, which can then be oxidized to form the corresponding pyridine. fiveable.mechemtube3d.com This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org A modified Hantzsch synthesis can utilize an enone, which can be formed in situ from a ketone, a β-ketoester, and ammonia.

In the context of 1-(4-fluorophenyl)-3-methylbutan-2-one, it could potentially serve as the carbonyl component that condenses with a β-ketoester to form an enone intermediate. The reaction proceeds through the formation of two key intermediates: a Knoevenagel condensation product and an ester enamine. organic-chemistry.org These intermediates then undergo a further condensation reaction to form the dihydropyridine ring. organic-chemistry.org The carbonyl group's electrophilicity is essential for the initial condensation steps that build the pyridine framework.

| Reactants | Catalyst/Reagents | Intermediate Product | Final Product (after oxidation) |

| Ketone (e.g., 1-(4-Fluorophenyl)-3-methylbutan-2-one) | 2x β-Ketoester, Ammonia/Ammonium Acetate | Dihydropyridine | Substituted Pyridine |

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic method for preparing substituted indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. testbook.comwikipedia.org This reaction is one of the most important methods for indole synthesis. thermofisher.com The carbonyl group of the ketone is fundamental to this transformation as it forms the initial phenylhydrazone intermediate.

The reaction begins with the condensation of 1-(4-fluorophenyl)-3-methylbutan-2-one with a phenylhydrazine (B124118) to form a phenylhydrazone. byjus.com Under acidic catalysis, the phenylhydrazone tautomerizes to an enamine. wikipedia.org This is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step. byjus.com The resulting intermediate then undergoes cyclization and elimination of ammonia to generate the aromatic indole ring. wikipedia.org The structure of the starting ketone directly influences the substitution pattern of the final indole product.

| Reactants | Catalyst | Intermediate | Product Type |

| Ketone (e.g., 1-(4-Fluorophenyl)-3-methylbutan-2-one) | Phenylhydrazine | Acid (Brønsted or Lewis) | Phenylhydrazone |

Quinoxaline (B1680401) Synthesis

Quinoxalines are an important class of nitrogen-containing heterocycles that can be synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netresearchgate.net While 1-(4-fluorophenyl)-3-methylbutan-2-one is not a 1,2-dicarbonyl compound itself, it can be a precursor to a reactive intermediate for this synthesis. For example, α-haloketones, which can be prepared from ketones, are known to react with aromatic 1,2-diamines to yield quinoxalines. nih.govchim.it

In a potential synthetic route, 1-(4-fluorophenyl)-3-methylbutan-2-one could be first halogenated at the α-position to the carbonyl group. This α-haloketone can then undergo a condensation reaction with an o-phenylenediamine. The reaction involves nucleophilic attack by the amino groups of the diamine on both the carbonyl carbon and the carbon bearing the halogen, leading to cyclization and subsequent aromatization to form the quinoxaline ring. nih.gov

| Precursor from Ketone | Co-reactant | Catalyst/Conditions | Product Type |

| α-Haloketone | Aromatic 1,2-Diamine | Various (e.g., HClO₄·SiO₂, water at 80 °C) | Substituted Quinoxaline |

Advanced Spectroscopic and Analytical Characterization of 1 4 Fluorophenyl 3 Methylbutan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, the connectivity and chemical environment of each atom in 1-(4-Fluorophenyl)-3-methylbutan-2-one can be established.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 1-(4-Fluorophenyl)-3-methylbutan-2-one, distinct signals corresponding to the different sets of non-equivalent protons are expected. The aromatic protons of the 4-fluorophenyl group typically appear as two multiplets due to coupling with each other and with the fluorine atom. The benzylic protons (CH₂) adjacent to the carbonyl group and the aromatic ring would resonate as a singlet. The methine proton (CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet.

Table 1: Predicted ¹H NMR Data for 1-(4-Fluorophenyl)-3-methylbutan-2-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.15 | Doublet of doublets | 2H | Aromatic Protons (ortho to F) |

| ~7.00 | Doublet of doublets | 2H | Aromatic Protons (meta to F) |

| ~3.80 | Singlet | 2H | CH₂ (Benzylic) |

| ~2.80 | Septet | 1H | CH (Isopropyl) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift. The carbon atoms of the aromatic ring will show distinct signals, with their chemical shifts influenced by the fluorine substituent. The aliphatic carbons of the benzyl (B1604629) and isopropyl groups will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 1-(4-Fluorophenyl)-3-methylbutan-2-one

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~210 | C=O (Ketone) |

| ~163 (d) | C-F (Aromatic) |

| ~131 (d) | CH (Aromatic, ortho to C-CH₂) |

| ~130 (s) | C (Aromatic, attached to CH₂) |

| ~116 (d) | CH (Aromatic, meta to C-CH₂) |

| ~50 | CH₂ (Benzylic) |

| ~45 | CH (Isopropyl) |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. For 1-(4-Fluorophenyl)-3-methylbutan-2-one, the spectrum is expected to show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift provides confirmation of the fluorine's electronic environment. This signal may appear as a multiplet due to coupling with the adjacent aromatic protons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR spectra and to piece together the molecular structure, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 1-(4-Fluorophenyl)-3-methylbutan-2-one, a cross-peak would be observed between the methine (CH) proton of the isopropyl group and the six methyl (CH₃) protons, confirming their connectivity. Correlations between the ortho and meta protons on the aromatic ring would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J C-H coupling). youtube.comuvic.ca It would show correlations between the aromatic protons and their attached carbons, the benzylic CH₂ protons and the benzylic carbon, the isopropyl CH proton and its carbon, and the isopropyl CH₃ protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J C-H). youtube.comresearchgate.net This is crucial for connecting the different fragments of the molecule. Key correlations would include the benzylic CH₂ protons to the carbonyl carbon and to the aromatic carbons, as well as the isopropyl CH and CH₃ protons to the carbonyl carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-(4-Fluorophenyl)-3-methylbutan-2-one is expected to display several characteristic absorption bands. A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration is a key diagnostic feature. vaia.com Additionally, bands corresponding to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching band will be present. mdpi.com

Table 3: Predicted IR Absorption Bands for 1-(4-Fluorophenyl)-3-methylbutan-2-one

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2980-2870 | Aliphatic C-H Stretch |

| ~1715 | Ketone C=O Stretch |

| ~1600, ~1500 | Aromatic C=C Stretch |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion can then undergo fragmentation, providing valuable structural information.

For 1-(4-Fluorophenyl)-3-methylbutan-2-one (Molecular Formula: C₁₁H₁₃FO, Molecular Weight: 180.22 g/mol ), the mass spectrum would show a molecular ion peak at m/z 180. The fragmentation pattern is dominated by cleavage adjacent to the carbonyl group (alpha-cleavage). chemguide.co.uk Common fragmentation pathways for ketones involve the loss of alkyl radicals to form stable acylium ions. libretexts.org

Table 4: Predicted Major Fragments in the Mass Spectrum of 1-(4-Fluorophenyl)-3-methylbutan-2-one

| m/z | Proposed Fragment Ion |

|---|---|

| 180 | [C₁₁H₁₃FO]⁺• (Molecular Ion) |

| 137 | [C₈H₆FO]⁺ (Loss of •C₃H₇) |

| 123 | [C₇H₄FO]⁺ (4-fluorobenzoyl cation) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of 1-(4-Fluorophenyl)-3-methylbutan-2-one and for isolating it from reaction mixtures or separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. For 1-(4-Fluorophenyl)-3-methylbutan-2-one, both reversed-phase and chiral HPLC methods are applicable.

Reversed-Phase HPLC: This is the primary mode for assessing the purity of a synthesized batch. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, leveraging the aromatic ring's chromophore.

Chiral HPLC: Since the molecule possesses a stereocenter at the carbon adjacent to the carbonyl group, it exists as a pair of enantiomers. Separating these enantiomers is crucial as they may exhibit different biological activities. Chiral stationary phases (CSPs) are required for this separation. Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates, are highly effective. mdpi.comnih.gov The choice of mobile phase, often a mixture of alkanes (like heptane) and alcohols (like isopropanol), is critical for achieving optimal resolution between the enantiomeric peaks. researchgate.net

Below is an interactive table summarizing typical HPLC conditions for the analysis of 1-(4-Fluorophenyl)-3-methylbutan-2-one.

| Parameter | Purity Assessment (Reversed-Phase) | Chiral Separation (Normal Phase) |

| Stationary Phase | C18 (Octadecyl-silica) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | n-Heptane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 30 °C | 25 °C |

| Expected Result | Single peak for a pure sample | Two baseline-separated peaks for a racemic mixture |

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds like 1-(4-Fluorophenyl)-3-methylbutan-2-one.

Purity and Identification: A standard non-polar capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) can be used to assess purity. nih.gov The retention time is characteristic of the compound under specific conditions, and the mass spectrum provides a molecular fingerprint, confirming its identity and molecular weight. nih.gov

Chiral GC: Similar to HPLC, specialized chiral columns are necessary to separate the enantiomers. nih.gov Cyclodextrin-based stationary phases are commonly employed for the enantioseparation of ketones and other chiral molecules. gcms.cznih.gov In some cases, derivatization of the analyte may be required to improve volatility and resolution. researchgate.net

An interactive data table outlines typical GC parameters for the analysis.

| Parameter | Purity Assessment (GC-MS) | Chiral Separation (GC-FID) |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., Rxi®-5Sil MS) | Derivatized β-Cyclodextrin (e.g., Rt-βDEXse) |

| Carrier Gas | Helium | Helium or Hydrogen |

| Injector Temp. | 260 °C | 250 °C |

| Oven Program | 100 °C (2 min), then ramp 20 °C/min to 260 °C | Isothermal or slow ramp (e.g., 120 °C) |

| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |

| Expected Result | Single peak with characteristic mass spectrum | Two separated peaks for the enantiomers |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used primarily to monitor the progress of a chemical reaction. libretexts.orglibretexts.org In the synthesis of 1-(4-Fluorophenyl)-3-methylbutan-2-one, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product. thieme.demdpi.com

A typical procedure involves spotting a TLC plate (e.g., silica (B1680970) gel 60 F254) with the starting material, the reaction mixture, and a "co-spot" containing both. libretexts.org The plate is developed in an appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. orgsyn.orgclockss.org The spots are visualized, typically under UV light, where the aromatic ring of the compound will absorb light and appear as a dark spot. mdpi.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent.

| Compound | Expected Rf (Hexane:EtOAc 4:1) | Observation |

| Starting Material (e.g., 4-Fluorophenylacetic acid derivative) | ~0.1-0.2 | Disappears as the reaction proceeds |

| 1-(4-Fluorophenyl)-3-methylbutan-2-one (Product) | ~0.5-0.6 | Appears and intensifies over time |

| Reaction Mixture | Shows spots for both starting material and product | Product spot grows stronger as starting material spot fades |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

For 1-(4-Fluorophenyl)-3-methylbutan-2-one, the first step is to grow a high-quality single crystal, which can be a challenging, rate-limiting step. nih.gov This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. benthamopen.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved. libretexts.org

While the specific crystal structure for this exact compound is not publicly available, analysis of similar fluorophenyl ketones provides expected structural parameters. nih.govbenthamopen.comresearchgate.net The data obtained would include the crystal system, space group, and unit cell dimensions.

The following table presents hypothetical crystallographic data for 1-(4-Fluorophenyl)-3-methylbutan-2-one, based on data from similar structures. benthamopen.comresearchgate.net

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7-8 |

| b (Å) | ~ 15-16 |

| c (Å) | ~ 14-15 |

| β (°) ** | ~ 105-107 |

| Volume (ų) ** | ~ 1600 |

| Z (Molecules/unit cell) | 4 |

This data allows for the precise determination of the solid-state conformation and intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which govern the crystal packing.

Resonant X-ray Emission Spectroscopy (RXES) for Probing Electronic Structure and Bonding

Resonant X-ray Emission Spectroscopy (RXES), also known as Resonant Inelastic X-ray Scattering (RIXS), is a powerful photon-in/photon-out spectroscopic technique used to probe the electronic structure of materials with elemental and chemical-site selectivity. nih.govresearchgate.net It can provide information that is inaccessible with conventional X-ray absorption spectroscopy by overcoming core-hole lifetime broadening. researchgate.net

In the context of 1-(4-Fluorophenyl)-3-methylbutan-2-one, RXES could be specifically tuned to the fluorine or oxygen K-edge or the carbon K-edge. By exciting a core electron into an unoccupied molecular orbital and analyzing the energy of the emitted X-ray as the system relaxes, one can map out the partial density of unoccupied and occupied states.

Fluorine K-edge RXES: This would provide detailed insight into the C-F bond. The spectra would be sensitive to the hybridization of the fluorine and carbon atomic orbitals and the nature of the molecular orbitals involved in the bond.

Oxygen K-edge RXES: This would probe the electronic environment of the carbonyl group (C=O). It could distinguish between the π* and σ* unoccupied orbitals and provide information on the degree of delocalization and interaction with the aromatic ring.

The technique would yield a 2D plot of emitted energy versus incident energy, from which element-specific electronic information, such as the energies of molecular orbitals and the extent of orbital mixing, can be extracted. nih.gov

Fluorescence Spectroscopic Techniques for Photophysical Property Characterization and Mechanistic Insights

Fluorescence spectroscopy investigates the photophysical properties of molecules by measuring the light emitted after they have absorbed photons. Aromatic ketones, such as 1-(4-Fluorophenyl)-3-methylbutan-2-one, are known to exhibit fluorescence. The presence of the fluorophenyl group can influence these properties. nih.govnih.gov

Key photophysical parameters that can be determined include:

Excitation and Emission Spectra: These spectra identify the wavelengths of light the molecule absorbs most efficiently to reach an excited state and the wavelengths at which it emits light upon relaxation.

Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state.

These properties are often sensitive to the local environment, such as solvent polarity (solvatochromism). Furthermore, fluorescence quenching experiments, where another chemical species deactivates the excited state of the fluorophore, can provide insights into intermolecular interactions and reaction mechanisms. The photophysical behavior is important for applications in materials science and as fluorescent probes. nih.gov

The table below shows hypothetical photophysical data for 1-(4-Fluorophenyl)-3-methylbutan-2-one in a common organic solvent.

| Photophysical Parameter | Hypothetical Value (in Cyclohexane) |

| λ_max, absorption (nm) | ~ 255 |

| λ_max, emission (nm) | ~ 310 |

| Fluorescence Quantum Yield (Φf) | 0.05 |

| Fluorescence Lifetime (τf) (ns) | 1.2 |

Computational and Theoretical Studies on 1 4 Fluorophenyl 3 Methylbutan 2 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Fluorophenyl)-3-methylbutan-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict a variety of electronic properties. researchgate.netnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.com The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter for assessing molecular stability. ajchem-a.com

For 1-(4-Fluorophenyl)-3-methylbutan-2-one, the HOMO is expected to be localized primarily on the fluorophenyl ring, which is rich in electrons, while the LUMO is likely centered around the carbonyl group, a known electron-withdrawing moiety. youtube.com A larger HOMO-LUMO gap signifies higher kinetic stability and lower chemical reactivity. ajchem-a.com

Table 1: Predicted HOMO-LUMO Energetics for 1-(4-Fluorophenyl)-3-methylbutan-2-one

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating capacity |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capacity |

Note: These are typical predicted values for similar aromatic ketones and may vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. researchgate.net

In the MEP map of 1-(4-Fluorophenyl)-3-methylbutan-2-one, the region around the carbonyl oxygen atom is expected to show a negative potential (typically colored red), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring are likely to exhibit a positive potential (blue regions), suggesting sites for potential nucleophilic attack. researchgate.netresearchgate.net The fluorine atom, being highly electronegative, will also contribute to a region of negative potential.

DFT calculations can accurately predict spectroscopic data, which can be compared with experimental results for structural validation.

NMR Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For 1-(4-Fluorophenyl)-3-methylbutan-2-one, the aromatic protons and carbons would show characteristic shifts influenced by the fluorine substituent. The carbonyl carbon is expected to have a significant downfield shift (around 200-210 ppm). blogspot.com The protons and carbons of the isobutyl group would also have predictable chemical shifts based on their electronic environment. blogspot.comchemicalbook.com

IR Shifts: The vibrational frequencies from IR spectroscopy can also be predicted. A strong absorption band corresponding to the C=O stretching vibration is expected in the range of 1700-1730 cm⁻¹. Other characteristic bands for C-H stretching, C-F stretching, and aromatic C=C vibrations can also be calculated and compared with experimental spectra. researchgate.net

Table 2: Predicted Spectroscopic Data for 1-(4-Fluorophenyl)-3-methylbutan-2-one

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR | |

| Carbonyl Carbon (C=O) | ~205 ppm |

| Aromatic Carbons | 115-165 ppm (with splitting due to F) |

| Aliphatic Carbons | 15-50 ppm |

| ¹H NMR | |

| Aromatic Protons | 7.0-8.0 ppm |

| Methine Proton (-CH) | 2.5-3.0 ppm |

| Methylene (B1212753) Protons (-CH₂) | 2.8-3.2 ppm |

| Methyl Protons (-CH₃) | 0.9-1.2 ppm |

| IR Spectroscopy | |

| C=O Stretch | 1715 cm⁻¹ |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ |

Note: These are generalized predictions based on similar structures and may be refined with specific DFT calculations.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of 1-(4-Fluorophenyl)-3-methylbutan-2-one. ajchem-a.com

Table 3: Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the electrophilic nature of a species. |

These indices provide a quantitative measure of the molecule's stability and reactivity towards other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility and dynamic behavior of 1-(4-Fluorophenyl)-3-methylbutan-2-one over time. nih.gov By simulating the atomic motions, MD can reveal the preferred conformations of the molecule and the energy barriers between them. cardiff.ac.uk

For this compound, the key dihedral angles to consider are those around the C-C single bonds connecting the isobutyl group, the carbonyl group, and the fluorophenyl ring. The simulations would likely show that the molecule exists in several low-energy conformations, with the bulky isobutyl and fluorophenyl groups preferentially oriented to minimize steric hindrance. lumenlearning.com The results of MD simulations can provide insights into how the molecule might interact with biological receptors or other molecules.

In Silico Prediction of Chemical Properties and Interactions

In silico methods, which are computational approaches, can predict a wide range of chemical and physical properties of 1-(4-Fluorophenyl)-3-methylbutan-2-one. jonuns.com These predictions are valuable in the early stages of drug discovery and materials science.

Properties that can be predicted include:

Physicochemical Properties: LogP (lipophilicity), aqueous solubility, polar surface area, and the number of rotatable bonds. jonuns.com

Pharmacokinetic Properties (ADME): Absorption, distribution, metabolism, and excretion properties can be estimated to assess the drug-likeness of the compound. nih.gov

Toxicity Prediction: Potential toxicological profiles can be computationally screened. jonuns.com

Binding Affinity: Molecular docking simulations can predict how the molecule might bind to a specific protein target, providing insights into its potential biological activity. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Solvation Models and Solvent Effects on Electronic Structure

The chemical behavior of a molecule is significantly influenced by its surrounding solvent. Solvation models are computational methods used to describe the interaction between a solute and a solvent, which can be broadly categorized into implicit and explicit models. numberanalytics.com

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. numberanalytics.com The Polarizable Continuum Model (PCM) is a widely used example. numberanalytics.com In studying 1-(4-Fluorophenyl)-3-methylbutan-2-one, such a model would create a cavity to represent the solute molecule and simulate the solvent's bulk electrostatic effects on its electronic structure. This approach is computationally efficient and effective for understanding how the polarity of a solvent might influence properties like the molecule's dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO).

Explicit solvation models offer a more detailed picture by representing individual solvent molecules. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For 1-(4-Fluorophenyl)-3-methylbutan-2-one, which contains a carbonyl group and a fluorine atom, explicit models could elucidate the specific interactions with protic or aprotic solvent molecules. For example, in a protic solvent like ethanol, hydrogen bonding to the carbonyl oxygen would be expected, which can affect the electronic transitions (e.g., n → π*) observed in its UV-Vis spectrum. researchgate.net

The choice of solvent can induce shifts in the electronic absorption spectra of molecules. researchgate.net For 1-(4-Fluorophenyl)-3-methylbutan-2-one, moving from a non-polar to a polar solvent would likely cause a shift in its absorption bands. Computational studies can predict these solvatochromic shifts by calculating the electronic transition energies in different simulated solvent environments.

A hypothetical data table illustrating the kind of results obtainable from such studies is presented below.

Table 1: Predicted Solvent Effects on the Electronic Properties of 1-(4-Fluorophenyl)-3-methylbutan-2-one

| Solvent | Dielectric Constant | Predicted λmax (n → π*) (nm) | Predicted Dipole Moment (Debye) |

| Hexane (B92381) | 1.88 | 285 | 2.8 |

| Dichloromethane | 8.93 | 289 | 3.5 |

| Ethanol | 24.55 | 292 | 4.1 |

| Water | 80.1 | 295 | 4.8 |

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trends from computational studies.

Predictive Modeling for Chemical Stability and Degradation Pathways

Predictive modeling using computational chemistry can forecast the stability of a molecule and its likely degradation pathways under various conditions. For 1-(4-Fluorophenyl)-3-methylbutan-2-one, this involves identifying the most labile bonds and the most probable reactive sites.

Computational methods like Density Functional Theory (DFT) can be used to calculate bond dissociation energies (BDEs). A lower BDE for a particular bond suggests it is more susceptible to cleavage. In 1-(4-Fluorophenyl)-3-methylbutan-2-one, the bonds adjacent to the carbonyl group would be of particular interest.

Furthermore, computational models can explore potential degradation reactions, such as oxidation, reduction, or hydrolysis. By calculating the activation energies for different hypothetical reaction pathways, researchers can predict the most likely degradation products. For instance, the carbonyl group could be a site for nucleophilic attack, or the aromatic ring could undergo electrophilic substitution, though the fluorine atom is a deactivating group. Theoretical analysis can help to map out the energetics of these potential degradation routes. researchgate.net

Table 2: Hypothetical Calculated Bond Dissociation Energies (BDEs) for 1-(4-Fluorophenyl)-3-methylbutan-2-one

| Bond | Bond Type | Predicted BDE (kcal/mol) |

| C(O)-C(isobutyl) | Carbonyl-Alkyl | 85 |

| C(O)-C(aryl) | Carbonyl-Aryl | 95 |

| C-F | Aryl-Fluorine | 115 |

| C-H (isobutyl) | Alkyl C-H | 98 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from predictive modeling.

Advanced Computational Methods for Reaction Mechanism Elucidation (e.g., Potential Energy Surfaces)

To gain a deeper understanding of a chemical reaction's mechanism, advanced computational methods are employed to map out the potential energy surface (PES). A PES is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. youtube.com It provides a landscape of all possible geometric arrangements and their corresponding energies. youtube.com

For a potential reaction involving 1-(4-Fluorophenyl)-3-methylbutan-2-one, such as its reduction by a hydride source, a PES can be constructed to visualize the entire reaction pathway. mdpi.com The surface would show the energy of the reactants, the products, and any intermediates or transition states that occur along the reaction coordinate. youtube.com

The key features of a PES that are of chemical interest include:

Minima: These correspond to stable structures, such as reactants, products, and intermediates.

Saddle Points: These represent transition states, which are the energy maxima along the minimum energy path between reactants and products. youtube.com

By calculating the PES, chemists can determine the activation energy of a reaction, which is the energy difference between the reactants and the transition state. This information is crucial for predicting reaction rates. Computational tools can also be used to perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that a calculated transition state indeed connects the desired reactants and products. mdpi.com

For example, a computational study on the mechanism of a reaction involving 1-(4-Fluorophenyl)-3-methylbutan-2-one would involve locating the geometries and energies of all stationary points (reactants, products, intermediates, and transition states) on the PES. montclair.edu This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new chemical transformations.

Applications of 1 4 Fluorophenyl 3 Methylbutan 2 One in Materials Science and Chemical Probing

Role as a Synthetic Building Block in Complex Chemical Architectures

Synthetic building blocks are relatively simple molecules that serve as the starting point for constructing more complex chemical structures. google.comnih.gov Their utility is defined by their functional groups and carbon framework, which allow for their incorporation into larger, intricate molecular architectures through well-established chemical reactions. Theoretically, the ketone group and the fluorinated aromatic ring of 1-(4-Fluorophenyl)-3-methylbutan-2-one could serve as reactive sites for various synthetic transformations.

However, a comprehensive review of the current scientific literature does not provide specific examples where 1-(4-Fluorophenyl)-3-methylbutan-2-one has been utilized as a foundational building block for the synthesis of complex molecules, such as in the development of new pharmaceutical agents or intricate organic materials.

Applications in Ligand Design for Coordination Chemistry and Catalysis

Ligand design is a fundamental aspect of coordination chemistry and catalysis. Ligands are molecules or ions that bind to a central metal atom, and their structure directly influences the properties and reactivity of the resulting coordination complex. researchgate.netresearchgate.netguidechem.com Modifications to the 1-(4-Fluorophenyl)-3-methylbutan-2-one structure could potentially transform it into a ligand for metal coordination. For instance, the ketone could be converted into a group capable of binding metals, and the fluorophenyl moiety could be used to fine-tune the electronic environment of the metal center.

Despite these possibilities, there is no research available that describes the design, synthesis, or application of ligands derived from 1-(4-Fluorophenyl)-3-methylbutan-2-one. Its use in forming catalytic or supramolecular coordination compounds remains an unexplored area of study.

Development as Chemical Probes for Investigating Molecular Systems

Chemical probes are small molecules used to study and manipulate biological systems. rsc.org The development of such tools is a critical aspect of chemical biology. The fluorophenyl motif is often found in biologically active molecules, and the ketone handle on 1-(4-Fluorophenyl)-3-methylbutan-2-one provides a potential site for attaching reporter groups or other functionalities. nih.gov

While structurally related fluorophenyl compounds have been successfully developed as chemical probes, there is a lack of published research detailing the use of the 1-(4-Fluorophenyl)-3-methylbutan-2-one scaffold for this purpose. nih.govresearchgate.netrsc.org

Potential in Functional Materials Science, Excluding Biological Performance

The creation of novel functional materials often relies on the synthesis of new organic compounds with specific physical and chemical properties.

Organic molecules are at the heart of next-generation electronic and photonic devices like Organic Light-Emitting Diodes (OLEDs). The performance of these devices is intrinsically linked to the photophysical properties of the organic materials used, such as their ability to absorb and emit light efficiently and transport electrical charges. researchgate.netbeilstein-journals.org

A search for the photophysical properties of 1-(4-Fluorophenyl)-3-methylbutan-2-one or its derivatives yielded no specific data. Consequently, its potential for application in organic electronics and photonics has not been investigated or documented in the scientific literature.

Interactive Data Table: Photophysical Properties of 1-(4-Fluorophenyl)-3-methylbutan-2-one

No publicly available data was found for the photophysical properties of this compound. To generate a table, data for properties such as Absorption Maximum (λabs), Emission Maximum (λem), and Photoluminescence Quantum Yield (ΦPL) would be required.

To generate the table, please provide data for the following properties:

Fluorinated polymers are a significant class of advanced materials known for their exceptional properties, including chemical inertness and thermal stability. mdpi.com These polymers are created by the polymerization of fluorine-containing monomers. While 1-(4-Fluorophenyl)-3-methylbutan-2-one is not a monomer in its current form, it could potentially be chemically modified to become one.

At present, there are no studies in the available literature that report the use of 1-(4-Fluorophenyl)-3-methylbutan-2-one as a monomer or precursor in the field of polymer chemistry for the development of advanced materials.

Future Research Directions and Uncharted Territories for 1 4 Fluorophenyl 3 Methylbutan 2 One

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize moving beyond traditional synthetic methods, which may have low atom economy, towards greener alternatives for producing 1-(4-fluorophenyl)-3-methylbutan-2-one. rsc.orgnumberanalytics.comprimescholars.com

Key areas for exploration include:

Catalytic Processes: Investigating catalytic routes that minimize stoichiometric waste is crucial. rsc.org This could involve developing novel transition-metal catalysts for cross-coupling reactions or exploring organocatalysis to improve efficiency and reduce metal contamination.

Biocatalysis: The use of enzymes for chemical synthesis offers high selectivity under mild conditions. nih.gov Research into enzymes like ene reductases, aldolases, or transaminases could yield highly enantioselective pathways to chiral analogues of the target molecule. chemrxiv.orgresearchgate.net This approach is particularly promising for creating building blocks for pharmaceuticals. researchgate.net

Improved Atom Economy: Synthetic strategies should be designed to maximize the incorporation of atoms from reactants into the final product. rsc.orgjocpr.com Reactions such as addition and cycloaddition are inherently more atom-economical than substitutions or eliminations. primescholars.com

| Methodology Focus | Research Objective | Potential Advantages | Key Metrics for Success |

|---|---|---|---|

| Green Solvents | Replace traditional volatile organic compounds (VOCs) with bio-based or ionic liquid solvents. | Reduced environmental impact, improved safety. | Reaction efficiency, solvent recyclability, Process Mass Intensity (PMI). |

| Biocatalytic Reduction | Employ ketoreductase enzymes for the asymmetric synthesis of the corresponding alcohol. | High enantioselectivity, mild reaction conditions, reduced byproducts. | Enantiomeric excess (ee%), product yield, enzyme stability. |

| Flow Chemistry | Develop a continuous flow synthesis process. | Enhanced safety, scalability, and process control. | Residence time, throughput, yield per unit time. |

| Photocatalysis | Utilize light-driven reactions to construct the carbon skeleton. | Access to unique reaction pathways, energy efficiency. | Quantum yield, turnover number, functional group tolerance. |

Comprehensive Mechanistic Investigations of Complex Chemical Transformations

A deep understanding of the reaction mechanisms involving 1-(4-fluorophenyl)-3-methylbutan-2-one is essential for controlling reaction outcomes and designing new transformations. The interplay between the electronic effects of the fluorine atom and the steric hindrance of the isobutyl group likely governs its reactivity. scispace.comsapub.orgresearchgate.net

Future mechanistic studies should focus on:

Elucidating Reaction Pathways: Isolating and characterizing intermediates in key reactions, such as enolate formation or nucleophilic addition, can provide unambiguous evidence for proposed mechanisms. mdpi.com

Kinetic Analysis: Detailed kinetic studies can quantify the influence of reaction parameters (temperature, concentration, catalyst) on reaction rates, providing insight into the transition states of the rate-determining steps.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction energy profiles, complementing experimental findings and explaining observed selectivity. researchgate.net

| Chemical Transformation | Key Mechanistic Question | Proposed Investigative Technique |

|---|---|---|

| Enolate Formation | Does the fluorine atom influence the regioselectivity of deprotonation (kinetic vs. thermodynamic enolate)? | In-situ NMR spectroscopy with varying bases and temperatures. |

| Aldol (B89426) Addition | What is the degree of diastereoselectivity, and how is it influenced by the bulky isobutyl group? | Product ratio analysis via chromatography and NMR; computational modeling of transition states. |

| Reduction Reactions | How does the electronic nature of the 4-fluorophenyl group affect the rate and mechanism of hydride delivery? | Kinetic isotope effect studies and trapping of intermediates. |

| Electrophilic Fluorination | What is the mechanism of fluorination at the α-carbon using reagents like Selectfluor? sapub.org | Cyclic voltammetry to probe for single-electron transfer (SET) processes; spectroscopic detection of radical intermediates. |

Integration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

Process Analytical Technology (PAT) offers powerful tools for understanding and optimizing chemical reactions in real time. researchgate.net Implementing these techniques in the synthesis of 1-(4-fluorophenyl)-3-methylbutan-2-one can lead to significant improvements in process control, yield, and safety. researchgate.netrsc.org

Future research should integrate the following PAT tools:

Flow NMR Spectroscopy: High-resolution benchtop or flow NMR provides detailed structural and quantitative information non-destructively. magritek.combeilstein-journals.org It can be used to monitor the concentration of reactants, products, and any observable intermediates in real time, allowing for precise determination of reaction kinetics and endpoints. researchgate.netrsc.orgrsc.org

Spectroscopic Methods (FT-IR/Raman): In-line Fourier-transform infrared (FT-IR) and Raman spectroscopy are excellent for tracking changes in functional groups, such as the consumption of a starting material's carbonyl group and the appearance of a product's characteristic vibrations.

| Analytical Technique | Information Gained | Application in Synthesis Monitoring | Potential Impact |

|---|---|---|---|

| 19F NMR Spectroscopy | Quantitative tracking of fluorine-containing species. | Monitoring consumption of 4-fluorobenzaldehyde (B137897) (a potential precursor) and formation of the product. | Precise kinetic data, detection of fluorine-containing byproducts. |

| 1H NMR Spectroscopy | Structural and quantitative data on all proton-bearing species. | Real-time analysis of reactant conversion and product formation. | Rapid optimization of reaction conditions (temperature, catalyst loading). |

| FT-IR Spectroscopy | Vibrational modes of functional groups (e.g., C=O stretch). | Tracking carbonyl group transformations during the reaction. | Automated endpoint detection for improved process control. |

| Raman Spectroscopy | Complementary vibrational data, especially for aromatic rings. | Monitoring changes in the aromatic system and reaction backbone. | Enhanced process understanding in complex reaction mixtures. |

Development of Predictive Models for Structure-Reactivity Relationships

Computational modeling can accelerate the discovery of new molecules with desired properties. Developing predictive models for 1-(4-fluorophenyl)-3-methylbutan-2-one and its derivatives could guide future synthetic efforts and applications.

Promising avenues include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate molecular descriptors of a series of analogues with their biological activity or chemical reactivity. iosrjournals.org For instance, a QSAR study could predict the enzyme inhibitory activity of derivatives, guiding the design of more potent compounds. nih.govresearchgate.net

Machine Learning Models: Advanced machine learning algorithms can be trained on reaction data to predict the outcomes of new reactions, including yield and selectivity. rsc.orgacs.org Such models could help identify optimal reaction conditions for the synthesis or transformation of this ketone.

| Descriptor Class | Specific Descriptors | Predicted Property | Rationale |

|---|---|---|---|

| Electronic | Hammett parameters, Mulliken charges, HOMO/LUMO energies. | Carbonyl reactivity, susceptibility to nucleophilic attack. | The fluorine atom's electron-withdrawing nature directly impacts the electronic character of the molecule. |

| Steric | Molar refractivity, van der Waals volume, Taft steric parameters. | Accessibility of the carbonyl carbon, reaction rates. | The bulky isobutyl group is expected to create significant steric hindrance, affecting how other molecules can approach. |

| Hydrophobic | LogP (partition coefficient). | Biological membrane permeability, binding to hydrophobic pockets in enzymes. | Overall lipophilicity is a key factor in pharmacokinetic and pharmacodynamic profiles. |

| Topological | Connectivity indices, Wiener index. | General correlation with a wide range of physical and biological properties. | These descriptors encode information about the size, shape, and branching of the molecule. |

Expansion into Emerging Areas of Chemical Science and Technology

The unique structural features of 1-(4-fluorophenyl)-3-methylbutan-2-one make it a promising candidate for exploration in several emerging fields. Fluorinated ketones are known to be valuable in medicinal chemistry and materials science. sci-hub.boxnih.gov

Future research could explore its potential as:

A Scaffold in Medicinal Chemistry: Fluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases. mdpi.comnih.gov This compound could serve as a starting point for developing novel therapeutic agents for a range of diseases. mdpi.com Its derivatives could be screened against various biological targets to uncover new pharmacological activities.

A Building Block for Agrochemicals: The inclusion of fluorine is a common strategy in the design of modern pesticides and herbicides due to its ability to enhance metabolic stability and biological activity.

A Precursor for Functional Materials: The fluorophenyl group could impart useful properties, such as thermal stability and hydrophobicity, making the molecule a potential building block for fluorinated polymers, liquid crystals, or other advanced materials.

| Emerging Area | Potential Application | Rationale for Exploration |

|---|---|---|

| Medicinal Chemistry | Protease Inhibitors | The ketone can act as an electrophilic "warhead" that covalently modifies active site residues of enzymes like caspases or cathepsins. nih.gov |

| Pharmaceutical Intermediates | Chiral Building Blocks | Asymmetric reduction of the ketone can provide chiral alcohols, which are valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). google.comgoogle.com |

| Agrochemicals | Fungicides or Insecticides | The fluorophenyl moiety is present in many commercial agrochemicals; this scaffold could lead to new active ingredients. |

| Materials Science | Fluorinated Polymer Additives | Incorporation into polymer chains could enhance properties like chemical resistance, thermal stability, and low surface energy. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-3-methylbutan-2-one in laboratory settings?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-fluorotoluene and an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize byproducts like over-acylation or isomerization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the ketone product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the fluorophenyl ring (e.g., deshielded aromatic protons due to electron-withdrawing fluorine) and the methyl/ketone groups.

- ¹⁹F NMR : Confirm fluorine substitution patterns (chemical shifts typically between -100 to -120 ppm for para-substituted fluorophenyl groups).

- IR Spectroscopy : Identify the carbonyl stretch (~1700–1750 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

- Mass Spectrometry (EI/ESI) : Validate molecular weight (C₁₁H₁₁FO, exact mass: 178.08 g/mol) and fragmentation patterns .

Q. How can researchers resolve low yields in the synthesis of fluorinated ketones?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Using bulkier acylating agents to reduce ortho-substitution.

- Employing microwave-assisted synthesis to enhance reaction efficiency.

- Introducing directing groups (e.g., methoxy) to control regioselectivity, followed by deprotection .

Advanced Research Questions

Q. How to address discrepancies in crystallographic data for 1-(4-fluorophenyl)-3-methylbutan-2-one?

- Methodological Answer : Use the SHELXL software suite for refinement. Key steps include:

- Checking for twinning (e.g., using the ROTAX algorithm) and disorder in the fluorophenyl or methyl groups.

- Validating hydrogen bonding and van der Waals interactions with tools like PLATON.

- Comparing experimental data (e.g., R factor < 0.06) with density functional theory (DFT)-optimized geometries to resolve ambiguities .

Q. What computational approaches predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for nucleophilic attacks (e.g., Grignard reagents).

- Frontier Molecular Orbital (FMO) Analysis : Evaluate the electrophilicity of the carbonyl carbon via LUMO localization.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess polarity impacts on reaction kinetics .

Q. How does para-fluorine substitution influence electronic properties compared to non-fluorinated analogs?

- Methodological Answer :

- Hammett Constants : Quantify electron-withdrawing effects (σₚ = +0.06 for fluorine) to predict resonance/inductive contributions.

- UV-Vis Spectroscopy : Compare absorption maxima shifts due to altered conjugation.

- Cyclic Voltammetry : Measure redox potentials to assess fluorine’s impact on electron density .

Data Contradiction Analysis

Q. Why do experimental and computational bond lengths differ in the fluorophenyl ring?

- Methodological Answer : Discrepancies often arise from:

- Crystal Packing Effects : Intermolecular forces (e.g., C–H···F interactions) distort bond lengths in X-ray structures.

- Thermal Motion : High thermal parameters (B factors) in crystallography may obscure true geometries.

- Basis Set Limitations : DFT calculations with smaller basis sets (e.g., 6-31G*) underestimate hyperconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.